4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane
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Description
Spirodecane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . The general formula for a cycloalkane composed of n carbons is CnH2n .
Synthesis Analysis
The synthesis of similar compounds, such as 1,6,9-Tri-oxaspiro[4.5]decanes, has been achieved from D-Glucose . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis
The structure of similar compounds, like Spiro[4.5]decane, is available as a 2D Mol file or as a computed 3D SD file . The structure involves a cyclohexane ring bound directly to a cyclopentane ring .Chemical Reactions Analysis
Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4.5]decane skeletons .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, like Spiro[4.5]decane, include a molecular weight of 138.2499 . The general formula for a cycloalkane composed of n carbons is CnH2n .Safety and Hazards
Properties
IUPAC Name |
4-(methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-7-10(8-14-2)11(9-13)3-5-12-6-4-11/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUAGZGHHNGXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CCNCC2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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